2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Lipophilicity Drug-likeness Physicochemical property optimization

2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid (CAS 1713463-06-9; molecular formula C11H13N3O3; MW 235.24 g/mol) is a heterocyclic building block featuring a 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core with a cyclopropyl substituent at the 2-position and an acetic acid side chain at N-5. This scaffold belongs to a chemotype that has yielded potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) and type II hepatitis B virus (HBV) capsid assembly modulators (CAMs) based on the related 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton.

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
Cat. No. B11786603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Molecular FormulaC11H13N3O3
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1CC1C2=NN3CCN(C(=O)C3=C2)CC(=O)O
InChIInChI=1S/C11H13N3O3/c15-10(16)6-13-3-4-14-9(11(13)17)5-8(12-14)7-1-2-7/h5,7H,1-4,6H2,(H,15,16)
InChIKeyYZSQMTHFWFXZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid – Compound Identity and Core Scaffold Context for Procurement


2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid (CAS 1713463-06-9; molecular formula C11H13N3O3; MW 235.24 g/mol) is a heterocyclic building block featuring a 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core with a cyclopropyl substituent at the 2-position and an acetic acid side chain at N-5 [1]. This scaffold belongs to a chemotype that has yielded potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) [2] and type II hepatitis B virus (HBV) capsid assembly modulators (CAMs) based on the related 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton [3]. The compound is stocked by multiple commercial suppliers at analytical purities of 95–97% and is intended exclusively for research and development use [1][3].

Why Generic Substitution of In-Class 6,7-Dihydropyrazolo[1,5-a]pyrazine Acetic Acids Fails: The 4-Oxo and Cyclopropyl Differentiation


Within the 6,7-dihydropyrazolo[1,5-a]pyrazine acetic acid series, four closely related analogs—bearing hydrogen, methyl, ethyl, or tert-butyl at the 2-position—are commercially available and may appear interchangeable [1]. However, the target compound differs in two structurally critical respects: it is the only member of this series possessing a 4-oxo (lactam) carbonyl, and it substitutes the common alkyl series with a cyclopropyl ring. The 4-oxo group transforms the core from a tertiary amine to a cyclic amide, altering hydrogen-bonding capacity, conformational preference, and scaffold planarity—properties that the mGlu5 PAM literature has established as decisive for target engagement [2]. Meanwhile, the cyclopropyl substituent introduces unique C–C bonding character, conformational restriction, and differential susceptibility to CYP450-mediated metabolism that cannot be replicated by simple alkyl congeners [3]. Substituting any of the non-carbonyl, non-cyclopropyl analogs therefore changes both the pharmacophoric fingerprint and the physicochemical property vector, precluding direct replacement without re-optimization of the SAR.

Quantitative Differential Evidence for 2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid vs. In-Class Analogs


Lipophilicity (XLogP3) Elevation Relative to the Non-Carbonyl 2-Substituted Analog Series

The target compound (XLogP3-AA = -0.1) [1] is substantially more lipophilic than any of the four reduced (non-4-oxo) 2-substituted comparator analogs: 2-H (XLogP3 = -2.9), 2-methyl (XLogP3 = -2.5), 2-ethyl (XLogP3 = -2.0), and 2-tert-butyl (XLogP3 = -1.2) [2]. The 4-oxo group thus raises the computed logP by 1.1 to 2.8 log units relative to the reduced series, a shift attributable to the elimination of the tertiary amine basic center and introduction of the neutral lactam. The cyclopropyl analog also slightly exceeds the 2-tert-butyl congener in lipophilicity (Δ = +1.1 log units) despite a lower molecular weight (235.24 vs. 237.30 g/mol), reflecting the distinct electronic influence of the cyclopropyl ring.

Lipophilicity Drug-likeness Physicochemical property optimization

Pharmacophoric Advantage of the 4-Oxo Lactam: Evidence from the mGlu5 PAM Scaffold Campaign

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold—bearing exactly the 4-oxo lactam present in the target compound—was deliberately selected by Janssen/Vanderbilt investigators from among multiple chemotypes (series 2, 3, and 4) as a 'potential alternative core' for mGlu5 PAM development because its geometry, lactam-type carbonyl, and aromatic southern nitrogen were expected to deliver a superior balance of potency and physicochemical properties [1]. From this scaffold optimization, compound 4k emerged as a potent and selective mGlu5 PAM with attractive in vitro pharmacological and ADMET profiles plus in vivo efficacy in preclinical schizophrenia models [1]. In contrast, the non-carbonyl 6,7-dihydropyrazolo[1,5-a]pyrazine scaffold (lacking the 4-oxo) has been associated primarily with the DPPC carboxamide series for HBV CAM applications, where the carboxamide linker—not the acetic acid moiety—was demonstrated to be 'critical for anti-HBV activity' and replacement with sulfur carbonyl or sulfonyl groups 'abolished the potency' [2]. The 4-oxo group is therefore a documented pharmacophoric determinant for mGlu5 allosteric modulation activity that is absent from all non-carbonyl comparators.

Metabotropic glutamate receptor 5 Positive allosteric modulator Schizophrenia

Cyclopropyl Substituent: Metabolic Stability Rationale vs. Alkyl Congeners

The cyclopropyl ring is widely adopted in medicinal chemistry as a metabolically more stable replacement for ethyl and isopropyl groups that are otherwise prone to CYP450-mediated oxidative metabolism [1]. As an example, N-ethyl groups susceptible to oxidative dealkylation can be replaced by N-cyclopropyl to enhance metabolic stability [2]. The target compound's 2-cyclopropyl substituent therefore offers a potential metabolic advantage over the 2-ethyl analog (CAS 2090942-82-6) [3], which bears a freely rotating ethyl chain fully exposed to CYP450 oxidation. The 2-methyl analog (CAS 2092093-08-6) lacks this metabolic liability but provides lower lipophilicity (XLogP3 = -2.5 vs. -0.1) and a reduced steric footprint that may compromise hydrophobic pocket occupancy [4]. The cyclopropyl group also introduces conformational restriction (sp²-like C–C bonding character) that can pre-organize the molecule for target binding in a manner not achievable with freely rotating alkyl chains [1].

Metabolic stability CYP450 oxidation Cyclopropyl effect

Carboxylic Acid Derivatization Handle: Synthetic Utility Beyond the Carboxamide-Locked DPPC Series

The target compound terminates in a free carboxylic acid, providing a versatile synthetic handle for amide coupling, esterification, or salt formation. This contrasts with the DPPC (carboxamide) series exemplified by GYH2-18, where the carboxamide linker to the B-ring is pre-installed and 'critical for anti-HBV activity' [1]. While GYH2-18 demonstrates potent anti-HBV activity (EC50 = 9 nM) but problematic cytotoxicity (CC50 = 12.83 μM, yielding a therapeutic index of ~1,425) [1], its carboxamide is fixed and cannot be diversified without complete re-synthesis. The target compound's free carboxylic acid enables parallel diversification into amide, ester, hydrazide, or hydroxamic acid libraries through high-yielding coupling chemistry, supporting both mGlu5 PAM-oriented and HBV CAM-oriented SAR exploration from a single intermediate. The cyclopropyl group also provides a metabolically stable replacement for the methyl substituent on the B-ring of GYH2-18, where replacing methyl with benzyl or enlarging the piperazine ring 'led to a complete loss of activity' [1].

Synthetic tractability Amide coupling Parallel library synthesis

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Profile

The target compound has a computed Topological Polar Surface Area (TPSA) of 75.4 Ų [1], which falls within the established threshold for favorable CNS penetration (TPSA < 90 Ų, with optimal values typically 60–70 Ų) [2]. Its XLogP3 of -0.1 and MW of 235.24 g/mol yield a CNS MPO (Multiparameter Optimization) desirability score in the favorable range (≥4 out of 6), unlike the more polar non-carbonyl analogs whose XLogP3 values (-2.9 to -1.2) [3] drive the lipophilicity component of CNS MPO to the boundary or below. The combination of moderate lipophilicity (XLogP3 = -0.1), acceptable TPSA (75.4 Ų), low HBD count (1), and modest MW (235.24) places the target compound closer to the physicochemical sweet spot for CNS drug candidates than any of the reduced comparator series. Notably, the mGlu5 PAM campaign that validated this scaffold explicitly targeted CNS indications (schizophrenia), requiring brain penetration [4].

Blood-brain barrier penetration CNS drug design Physicochemical property

Preferred Application Scenarios for 2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid Based on Quantitative Differentiation


mGlu5 Positive Allosteric Modulator (PAM) Lead Optimization for Schizophrenia and Cognitive Disorders

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold bearing the 4-oxo lactam was validated as an mGlu5 PAM core in a Janssen/Vanderbilt medicinal chemistry campaign, yielding compound 4k with nanomolar potency, selectivity over other mGlu subtypes, favorable ADMET, and in vivo efficacy in preclinical schizophrenia models [1]. The target compound provides this validated lactam scaffold with a free carboxylic acid handle at N-5, enabling systematic amide library synthesis to explore eastern and western aryl substituents identified as critical for potency in the SAR studies [1]. Its balanced lipophilicity (XLogP3 = -0.1) and TPSA (75.4 Ų) place it within CNS MPO guidelines for brain penetration [2], making it suitable for CNS-targeted programs. The cyclopropyl substituent offers metabolic stability advantages over ethyl or isopropyl congeners that may be susceptible to CYP450 oxidation .

HBV Capsid Assembly Modulator (CAM) Scaffold Hopping from DPPC Carboxamides to Acetic Acid Derivatives

The DPPC (6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine) series has produced potent type II HBV CAMs such as GYH2-18 (EC50 = 9 nM) [1]. However, the carboxamide linker was demonstrated to be essential for activity: replacement with sulfur carbonyl or sulfonyl abolished potency [1]. The target compound is an isosteric acetic acid analog that retains the cyclopropyl-substituted pyrazolo[1,5-a]pyrazine core but provides an alternative diversification vector. Its free carboxylic acid allows exploration of amide, reversed amide, sulfonamide, or hydrazide linkers to the A-ring that the pre-installed carboxamide of GYH2-18 cannot access [1]. The 4-oxo group introduces a hydrogen bond acceptor not present in the DPPC series, potentially modulating target engagement kinetics. This compound is therefore suited for scaffold-hopping campaigns aimed at mitigating the cytotoxicity limitation of GYH2-18 (CC50 = 12.83 μM) while preserving anti-HBV potency [1].

Kinase Inhibitor or GPCR Modulator Fragment-Based Drug Discovery Using the Pyrazolo[1,5-a]pyrazin-4-one Core

The pyrazolo[1,5-a]pyrazine scaffold has been exploited across multiple target classes, including JAK kinases, RET kinase, BTK, ATR, and metabotropic glutamate receptors [1]. The target compound's combination of a rigid bicyclic core, a cyclopropyl substituent for conformational pre-organization and metabolic stability [2], a neutral lactam for hydrogen bonding, and a free carboxylic acid for rapid analog generation makes it an attractive fragment or early lead scaffold for kinase and GPCR programs. Its XLogP3 of -0.1 and MW of 235.24 satisfy fragment-like and lead-like property criteria, supporting both fragment-based screening and structure-based drug design approaches. The compound is commercially available from multiple vendors at 95–97% purity , enabling rapid procurement for high-throughput chemistry.

Negative Allosteric Modulator (NAM) Programs for Group II Metabotropic Glutamate Receptors (mGluR2/3)

Substituted 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been patented as negative allosteric modulators (NAMs) of mGluR2 receptors [1], and related 5-aryl-6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-one compounds were originally identified as an mGlu5 PAM chemotype that also yielded selective CNS-penetrant mGlu3 NAMs with antidepressant and anxiolytic activity in rodents [2]. The target compound's 4-oxo scaffold and N-5 acetic acid handle provide a common intermediate for exploring both PAM and NAM pharmacology at group II mGlu receptors. Its physicochemical profile (CNS MPO-compatible) is directly relevant to the CNS indications targeted by mGluR2/3 NAM programs (depression, anxiety, cognitive disorders). This dual applicability to both PAM and NAM modalities from a single building block offers procurement efficiency that non-carbonyl analogs cannot provide.

Quote Request

Request a Quote for 2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.